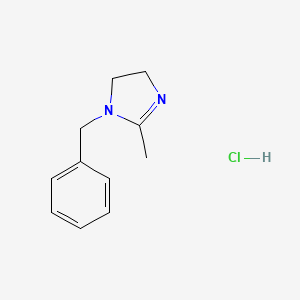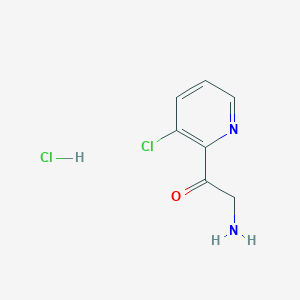![molecular formula C11H14Cl2N2O2 B1383770 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride CAS No. 2097936-33-7](/img/structure/B1383770.png)
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, also known as ABD, is an organic compound with a molecular formula of C7H10Cl2N2O2. It is a white crystalline solid that is soluble in water and other polar solvents. ABD is a useful reagent in organic synthesis and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : Studies have focused on synthesizing various benzamide derivatives, including those similar to 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, for potential biological applications. These compounds, synthesized using drugs like 4-aminophenazone, are significant in medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, closely related to the compound , have been synthesized and studied for their cardiac electrophysiological activity. These compounds have shown potential as class III agents, which are significant in cardiac arrhythmia treatment (Morgan et al., 1990).
X-ray Structure and DFT Calculations : Antipyrine derivatives, similar in structure to this compound, have been synthesized and characterized through X-ray structure analysis and DFT calculations. Such studies are crucial for understanding the molecular interactions and stability of these compounds (Saeed et al., 2020).
Biological Evaluation and Potential Applications
Antiviral Activity : Novel benzamide derivatives have been evaluated for their antiviral activity against tobacco mosaic virus, showing promising results. This suggests potential applications of similar compounds in combating plant viruses (Zhu et al., 2015).
Bactericidal Activity : Certain benzamide compounds have been assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of related compounds in antibacterial applications (Zadrazilova et al., 2015).
Antitubercular Potential : A series of benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. These studies highlight the potential of similar compounds in the treatment of tuberculosis (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
2-(4-aminobut-2-ynoxy)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14;;/h1-2,5-6H,7-8,12H2,(H2,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKUVADIBLDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
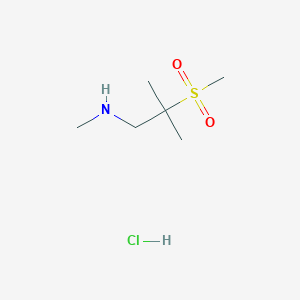
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)
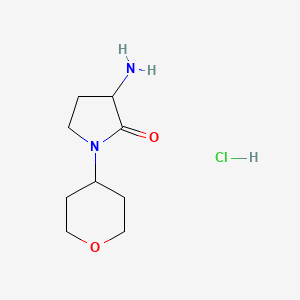
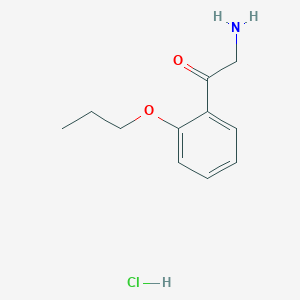
![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)
